N-(2-Ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a synthetic organic compound that has been investigated for its potential as a sodium-proton exchange (Na+/H+) inhibitor. [] This class of compounds has garnered significant interest in the field of cardiovascular research due to their potential therapeutic benefits in treating conditions like myocardial infarction. []
The synthesis of N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves a multi-step process starting with the preparation of substituted benzoic acid derivatives. [] One key step involves the introduction of a methylsulfonyl group via a sequence of sulfochlorination, reduction, and methylation reactions. [] The final step typically involves the conversion of the corresponding 5-(methylsulfonyl)benzoic acid derivative to the target benzoylguanidine using excessive guanidine. []
The molecular structure of N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide significantly impacts its activity. The presence of a 2-methyl group on the benzamide moiety has been shown to enhance its inhibitory activity compared to its demethylated counterpart. [] This is likely due to a conformational restriction imposed by the 2-methyl group on the acylguanidine chain, which influences its interaction with the target protein. []
The synthesis of N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide and its analogs involves a variety of chemical reactions. These include directed ortho-metalation reactions for introducing substituents onto the benzamide ring, palladium-catalyzed cross-coupling reactions for incorporating alkyl and aryl groups, and nucleophilic displacement reactions for modifying the substituents at the 4-position of the benzamide ring. []
N-(2-Ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide acts as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). [] Although the precise mechanism of inhibition requires further investigation, it is thought to involve binding to the intracellular domain of the NHE-1 protein, thereby preventing the exchange of intracellular protons for extracellular sodium ions. [] This inhibition of the NHE-1 isoform can have cardioprotective effects, particularly in the context of myocardial infarction. []
The primary application of N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide investigated in the provided literature is its potential as a cardioprotective agent. [] Specifically, its ability to inhibit the NHE-1 isoform has been shown to mitigate damage caused by myocardial infarction. [] Preclinical studies have demonstrated its efficacy in reducing infarct size and improving cardiac function when administered both before and after the onset of myocardial ischemia. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8